3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUCIWNZGJPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586146 | |
| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73877-03-9 | |
| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid involves the nucleophilic acyl substitution reaction between a substituted aniline derivative and an acylating agent, typically an oxalyl chloride derivative or similar.
-
- 3-Chloro-4-methylaniline (aromatic amine with chloro and methyl substituents)
- Ethyl oxalyl chloride or oxalyl chloride (acylating agent)
-
- The aniline derivative is reacted with the acyl chloride in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
- A base such as triethylamine is added to neutralize the hydrochloric acid formed and to facilitate the reaction.
- The reaction is typically carried out at low to ambient temperature (0–25°C) to control the rate and prevent side reactions.
-
- The intermediate ester or amide formed is hydrolyzed under acidic or basic conditions to yield the target 3-oxopropanoic acid derivative.
-
- The crude product is purified by crystallization or chromatographic techniques such as silica gel column chromatography to achieve high purity (typically >99%).
This method is supported by literature describing similar amino-keto acid syntheses and is consistent with the chemical structure and reactivity of the compound.
Industrial Scale Production
In industrial settings, the synthesis is adapted to batch or continuous flow processes with automated control of parameters such as temperature, pH, and reaction time to optimize yield and purity.
- Reactor Setup: Automated stirred tank reactors equipped with temperature and pH monitoring.
- Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track reaction progress.
- Purification: Large-scale crystallization or preparative chromatography.
- Yield: Industrial yields typically range from 85% to 95%, depending on process optimization.
Alternative Synthetic Approaches
While the main route involves acylation of the aromatic amine, alternative methods include:
- Solid-phase synthesis: Immobilizing the amine on a resin and performing acylation followed by cleavage.
- Direct coupling with oxoacids: Using coupling reagents such as carbodiimides (e.g., EDC, DCC) to form the amide bond directly between the amine and 3-oxopropanoic acid derivatives.
These methods offer advantages in specific research contexts but are less common for large-scale synthesis due to cost and complexity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acylation | 3-Chloro-4-methylaniline, ethyl oxalyl chloride, triethylamine | Formation of amide intermediate | Low temperature (0–25°C) preferred to avoid side reactions |
| Hydrolysis | Acidic or basic aqueous medium | Conversion of ester/amide to acid | Controlled pH to prevent degradation |
| Purification | Crystallization or silica gel chromatography | Isolation of pure compound | Solvent systems: dichloromethane/methanol or ethyl acetate/hexane |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Acylation + Hydrolysis | 3-Chloro-4-methylaniline, ethyl oxalyl chloride, triethylamine | 0–25°C, aprotic solvent, aqueous hydrolysis | 85–95 | >99 | Lab to industrial | Most common, scalable |
| Solid-phase synthesis | Resin-bound amine, acyl chloride | Room temperature, cleavage step | 60–75 | >95 | Lab scale | Useful for combinatorial synthesis |
| Direct coupling with carbodiimides | 3-Chloro-4-methylaniline, 3-oxopropanoic acid, EDC or DCC | Room temperature, organic solvent | 70–80 | >98 | Lab scale | Avoids use of acid chlorides |
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*P3 is a hybrid derivative with a thiazole-thiophene scaffold appended to the malonamide core.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) increase polarity and may enhance solubility compared to alkyl-substituted analogs .
- Bulkier substituents (e.g., bromothiophene in P3) significantly increase molecular weight and steric bulk, correlating with improved enzyme inhibition .
- Halogen positioning : The 3-chloro-4-methyl group in the target compound provides a balance of lipophilicity and steric effects, whereas 4-chloro analogs (e.g., compound 6) lack the methyl group, reducing hydrophobic interactions .
Key Findings :
- P3 demonstrates the highest Furin inhibition among analogs in , attributed to its bromothiophene-thiazole moiety , which likely engages in π-π stacking and hydrophobic interactions with the enzyme’s active site .
- MurA inhibitors (e.g., 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid) highlight the importance of the malonamide linker in coordinating with Mg²⁺ ions in the enzyme’s binding pocket .
Comparison :
- Use of Meldrum’s acid is common for high-yield malonamide synthesis, but steric hindrance from substituents (e.g., 3-chloro-4-methyl) may reduce reaction efficiency compared to simpler analogs .
Biological Activity
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid (CAS Number: 73877-03-9) is an organic compound characterized by its unique chemical structure, which includes a chlorinated aromatic amine linked to a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C₁₀H₁₀ClNO₃, with a molecular weight of approximately 227.64 g/mol. Its structure suggests potential reactivity due to the presence of functional groups that can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| CAS Number | 73877-03-9 |
| Physical State | Solid |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially acting as an inhibitor or modulator within various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.
Case Studies
- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HCT116 and MDA-MB-231) have shown that compounds with similar structural motifs can induce oxidative stress and reduce cell viability significantly at concentrations ranging from 10 to 100 µg/mL .
- Mechanistic Insights : Studies involving naphthoquinone derivatives have provided insights into how related compounds affect mitochondrial function and ATP production, suggesting a potential pathway through which this compound may operate .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-3-chlorobenzoic acid | C₇H₈ClNO₂ | Antimicrobial properties |
| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | Antitumor activity |
| Naphthoquinone derivatives | Variable | Induction of apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
